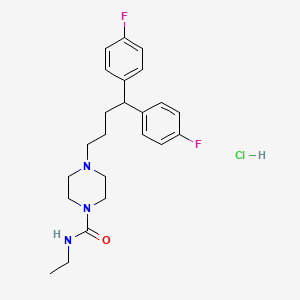

Amperozide hydrochloride

Description

Amperozide hydrochloride is a pharmacological agent initially studied for its antipsychotic and sedative properties. Chemically identified as 4-(4,4-bis(p-fluorophenyl)butyl)-N-ethyl-1-piperazinecarboxamide hydrochloride, it has a molecular formula of C₂₃H₂₉F₂N₃O·HCl and a molecular weight of 454.96 g/mol . Early research focused on its veterinary applications, demonstrating efficacy in reducing aggression and improving productivity in pigs by modulating dopamine (D2) and serotonin (5-HT2) receptor activity . Subsequent studies classified it as an atypical antipsychotic due to its balanced affinity for dopamine D2 and serotonin 5-HT2 receptors, distinguishing it from typical antipsychotics like haloperidol . Additionally, this compound acts as a cholecystokinin-A (CCK-A) receptor antagonist, a feature that broadens its pharmacological profile .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQHKNWFXHBJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75558-90-6 (Parent) | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501019079 | |

| Record name | Amperozide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75529-73-6, 86725-37-3 | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amperozide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPEROZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Intermediate Formation

The initial step involves the reaction of a pyrroline derivative with chlorinating agents to form a reactive intermediate. This intermediate, often a halogenated pyrrole, serves as the backbone for subsequent modifications. For example, chlorination under controlled conditions yields 1H-pyrrolo[3,2-c]quinoline derivatives, which are critical precursors.

Cyclization and Functionalization

Cyclization of the intermediate is achieved through microwave-assisted heating in acetonitrile or refluxing toluene with triethylamine (TEA). This step introduces secondary amine groups, enhancing the compound’s pharmacological activity. For instance, coupling with sulfonyl chlorides in the presence of phosphazene base BTPP produces sulfonamide derivatives, which are pivotal for receptor binding.

Final Purification

Post-synthesis purification involves crystallization using organic solvents such as isopropanol. Slow addition of the solvent under agitation ensures controlled crystal growth, minimizing impurities. Centrifugation and elution with isopropanol further refine the product, achieving purities exceeding 99%.

Optimization of Crystallization Conditions

Crystallization parameters significantly impact the physical and chemical properties of this compound.

Solvent Selection

Isopropanol is preferred due to its ability to dissolve impurities while promoting uniform crystal formation. A solvent-to-concentrate ratio of 3.5–4.5:1 (v/v) is optimal for maximizing yield.

Temperature and Stirring

Maintaining temperatures between 50–60°C during crystallization prevents premature precipitation. Prolonged stirring (1–2 hours) after solvent addition ensures complete crystal growth, enhancing particle size distribution.

Drying and Granulation

Vacuum drying at 0.065–0.075 MPa removes residual solvents, while granulation improves flowability for pharmaceutical formulation. Sieving through standardized meshes ensures consistent particle size.

Analytical and Quality Control Measures

Stringent quality control protocols are essential to meet regulatory standards.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection is employed to quantify this compound and identify related substances. Methods validated per ICH guidelines demonstrate linearity (R² > 0.999) and precision (%RSD < 2.0).

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms functional groups, with characteristic peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) spectra further validate molecular structure, with distinct signals for aromatic protons (δ 7.2–8.1 ppm).

Physical and Chemical Properties

This compound exhibits properties critical for formulation and storage:

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Solubility | Freely soluble in water |

| Melting Point | 220–225°C (decomposes) |

| pH Stability | 3.0–5.0 (aqueous solutions) |

| Hygroscopicity | Low (≤0.5% moisture uptake) |

These properties ensure compatibility with oral and injectable dosage forms.

Challenges in Industrial-Scale Production

Impurity Control

Residual solvents (e.g., isopropanol) must be reduced to <500 ppm per ICH Q3C guidelines. Activated carbon treatment during decolorization effectively removes organic impurities, achieving compliance.

Polymorphism Management

This compound exhibits two polymorphic forms (I and II), with Form I being thermodynamically stable. Crystallization at 50–60°C preferentially yields Form I, ensuring batch-to-batch consistency.

Recent Advances in Synthesis

Chemical Reactions Analysis

Amperozide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Neuropharmacology

Amperozide hydrochloride has been extensively studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Its antagonistic action on 5-HT2A receptors suggests potential applications in treating psychiatric disorders such as schizophrenia and anxiety disorders. Research indicates that amperozide can enhance cortical dopamine levels, which may help modulate mood and cognition .

Veterinary Medicine

In veterinary applications, amperozide is used to manage aggression and social stress in pigs, particularly during regrouping. Studies demonstrate that administration of amperozide reduces physical damage from aggressive behavior and improves weight gain in newly mixed pigs. For instance, one study reported a 26% improvement in average daily gain among treated pigs compared to controls .

Alcohol Use Disorder

Amperozide has shown promise in animal models for reducing ethanol consumption, suggesting its potential role in developing treatments for alcohol use disorder. This effect is attributed to its influence on dopamine release, which is often dysregulated in individuals with substance use disorders .

Behavioral Studies

Research has explored amperozide's impact on agonistic behavior and overall performance in animal models. In controlled studies, amperozide administration significantly reduced aggressive interactions among pigs, leading to improved growth performance without causing sedation or motor disturbances .

Mechanistic Studies

Amperozide's mechanism of action involves complex interactions with neurotransmitter systems. It has been shown to inhibit amphetamine-stimulated dopamine release while enhancing serotonin availability, indicating its potential as a modulator of dopaminergic activity .

Case Studies

Case Study 1: Impact on Pigs' Aggression and Growth Performance

In a series of experiments involving over 1,600 pigs, amperozide was administered to assess its effects on aggressive behavior post-mixing. Results indicated a significant reduction in physical injuries and an increase in average daily weight gain by approximately 90 grams during the initial weeks following treatment .

Case Study 2: Neuropharmacological Effects

Studies utilizing microdialysis techniques demonstrated that amperozide increased extracellular dopamine levels in the striatum and nucleus accumbens of rats, showcasing its potential utility in managing conditions characterized by excessive dopaminergic activity .

Mechanism of Action

Amperozide hydrochloride exerts its effects primarily by antagonizing the 5-hydroxytryptamine receptor 2A. This action inhibits dopamine release and alters the firing patterns of dopaminergic neurons. The compound does not block dopamine receptors directly but modulates dopamine release through its interaction with serotonin receptors . This unique mechanism of action differentiates it from other antipsychotic drugs that typically target dopamine receptors .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Animal Studies : Amperozide reduced amphetamine-induced locomotor stimulation, suggesting utility in dopamine hyperactivity disorders .

- Receptor Profile : Its moderate D2 and high 5-HT2 affinity aligns it with atypical antipsychotics like clozapine but with added CCK-A inhibition .

- Safety: Limited evidence of extrapyramidal side effects in preclinical models, though human toxicity data remain sparse .

Biological Activity

Amperozide hydrochloride, a compound classified as an atypical antipsychotic, has garnered attention for its biological activity, particularly concerning its interactions with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Profile

- Chemical Name : 4-[4,4-bis(4-Fluorophenyl)butyl]-N-ethyl-1-piperazinecarboxamide hydrochloride

- Molecular Formula : C23H30ClF2N3O

- Molecular Weight : Approximately 447.96 g/mol

- CAS Number : 86725-37-3

This compound exhibits a high affinity for serotonin type 2 (5-HT2) receptors (Ki = 26 nM) and a lower affinity for dopamine D2 receptors. This selective antagonism suggests that amperozide may modulate mood, cognition, and perception by inhibiting the 5-HT2A receptor, which plays a crucial role in various physiological processes .

Key Pharmacological Effects:

- Antipsychotic Activity : Amperozide has been investigated for its potential to alleviate both positive and negative symptoms of schizophrenia .

- Anxiolytic Properties : Preliminary studies indicate that amperozide may possess anti-anxiety effects, contributing to its therapeutic profile in psychiatric disorders .

- Dopamine Uptake Inhibition : Research shows that amperozide inhibits amphetamine-stimulated dopamine release in a dose-dependent manner, indicating its role in managing conditions characterized by excessive dopaminergic activity .

Animal Studies

- Ethanol Consumption : Studies involving genetically ethanol-preferring rats demonstrated that amperozide significantly suppressed ethanol drinking behavior, suggesting its potential application in treating alcohol use disorder .

- Dopaminergic Activity : In laboratory settings, amperozide enhanced cortical dopamine levels without the adverse effects commonly associated with traditional antipsychotics. This was evidenced by its ability to inhibit amphetamine-stimulated dopamine release while simultaneously enhancing electrically stimulated release in striatal slices .

- Agonistic Behavior in Pigs : A series of experiments conducted on pigs showed that a single administration of amperozide reduced physical damage associated with agonistic behavior when pigs were mixed, indicating potential applications in animal husbandry to minimize aggressive interactions .

Clinical Trials

Open clinical trials have suggested that amperozide may exhibit antipsychotic actions comparable to other atypical antipsychotics. For instance, patients treated with amperozide showed improvements in both positive and negative symptoms of schizophrenia. The drug's unique profile was characterized by a significant increase in Fos-immunoreactive nuclei in the medial prefrontal cortex and lateral septum, areas associated with mood regulation and cognition .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other atypical antipsychotics:

| Compound | 5-HT2 Affinity (Ki nM) | D2 Affinity (Ki nM) | Anxiolytic Effects | Dopamine Uptake Inhibition |

|---|---|---|---|---|

| Amperozide | 26 | Low | Yes | Yes |

| Clozapine | 20 | Moderate | Yes | Yes |

| Risperidone | 1.0 | 0.6 | Yes | Yes |

Q & A

Q. What is the primary pharmacological target of amperozide hydrochloride, and how is its receptor selectivity determined in experimental settings?

this compound is a selective 5-HT2A receptor antagonist, as demonstrated in neurotransmitter signaling studies. Its selectivity is typically assessed via competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) and functional assays measuring inhibition of serotonin-induced intracellular calcium mobilization. Cross-reactivity with related receptors (e.g., 5-HT2C, α-adrenergic) should be evaluated using panels of receptor-transfected cell lines .

Q. What are the standard in vivo models for evaluating the behavioral effects of this compound?

Rodent models of social interaction, such as the social play test in rats, are widely used. Amperozide is administered intraperitoneally (0.5 mg/kg dissolved in saline) 30 minutes prior to behavioral assessments. Controls include vehicle-treated groups and co-administration with agonists/antagonists (e.g., 5-HT2A agonists like DOI) to confirm target engagement .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed. Sample preparation involves protein precipitation using acetonitrile, followed by centrifugation and filtration. Method validation parameters (linearity, LOD/LOQ, recovery >90%) should adhere to ICH guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding amperozide’s efficacy in modulating cocaine-induced behavioral changes?

In a study where amperozide failed to antagonize cocaine’s suppression of social play behavior, researchers proposed investigating alternative pathways (e.g., dopamine-norepinephrine interactions) or dose-response reevaluation. Methodological steps include:

Q. What experimental design considerations are critical when studying amperozide’s role in 5-HT2A-mediated signaling cascades?

Key factors include:

- Cell Line Selection : Use HEK-293 cells stably expressing human 5-HT2A receptors for uniformity.

- Negative Controls : Include non-transfected cells and inactive analogs (e.g., amperozide metabolites).

- Endpoint Diversity : Combine calcium flux assays with Western blotting for phosphorylated ERK1/2 to capture downstream signaling .

Q. How can researchers optimize this compound solubility and stability for long-term in vitro studies?

Amperozide is soluble in saline but degrades in aqueous solutions over time. Recommended protocols:

- Prepare fresh stock solutions (10 mM in sterile water) weekly.

- Store aliquots at -80°C in amber vials to prevent photodegradation.

- Monitor stability via HPLC every 7 days, with >95% purity as the acceptability threshold .

Methodological Best Practices

- Dose-Response Curves : Include at least five concentrations (e.g., 0.1–10 µM for in vitro studies) to assess efficacy and off-target effects .

- Data Interpretation : Use ANOVA with post-hoc Tukey tests for behavioral data; report effect sizes (e.g., Cohen’s d) to contextualize findings .

- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC protocols for rodent studies) and document deviations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.